molecular formula C20H30N2O3 B1383066 tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate CAS No. 1445950-77-5

tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B1383066
CAS No.: 1445950-77-5
M. Wt: 346.5 g/mol
InChI Key: RXAUWISFEYVICK-UHFFFAOYSA-N
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Description

tert-Butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1352926-03-4) is a high-value spirocyclic chemical building block primarily employed in pharmaceutical research and development, especially in the discovery of novel kinase inhibitors . Its unique diazaspiro[5.5]undecane scaffold acts as a versatile core structure that mimics ATP, making it a crucial scaffold for designing ligand-efficient inhibitors that target multiple kinases . The compound's structure allows for versatile synthesis through methods like ring-closing metathesis, enabling researchers to create diverse compound libraries for structure-activity relationship studies . The spirocyclic conformation and the basic nitrogen atoms within the scaffold are known to interact with acidic side-chains of residues in the ATP-binding pocket of kinases, influencing both potency and selectivity profiles . The benzyl substituent at the 4-position and the tert-butyloxycarbonyl (Boc) protecting group at the 8-position provide key sites for further synthetic modification, allowing for the engagement of additional regions of the kinase pocket, such as the P-loop . This product is offered with a documented purity specification and must be stored sealed in a dark, dry place at room temperature to maintain stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2,3)25-18(23)22-11-7-10-20(16-22)15-21(12-13-24-20)14-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAUWISFEYVICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS No. 1445950-77-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties.

  • Molecular Formula : C20_{20}H30_{30}N2_{2}O3_{3}
  • Molecular Weight : 346.47 g/mol
  • Purity : >95%
  • Structure : The compound features a spirocyclic structure, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors involved in pain modulation and neurotransmission.

  • Opioid Receptor Activity : Research indicates that derivatives of diazaspiro compounds can exhibit dual activity at μ-opioid receptors (MOR) and sigma receptors. These interactions suggest potential analgesic properties similar to classical opioids but with a potentially reduced side effect profile .
  • Antagonistic Properties : Some studies have explored the antagonistic effects of related compounds on cannabinoid receptors, indicating a potential role in modulating pain perception and addiction pathways .

Study on Analgesic Effects

A study published in the Journal of Medicinal Chemistry investigated various diazaspiro derivatives, including those similar to this compound. The findings revealed that certain compounds exhibited significant analgesic effects in animal models, demonstrating efficacy in reducing pain responses without the typical side effects associated with traditional opioids .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of related compounds:

Compound NameTarget ReceptorBinding Affinity (Ki, nM)Analgesic Activity
This compoundμ-opioid receptor6 ± 1.5Moderate
Fentanyl derivativeμ-opioid receptor2.9 ± 1.5High
Sigma receptor antagonistSigma receptor5462 ± 1343Low

This table illustrates the varying degrees of binding affinities and analgesic activities among different spirocyclic compounds, highlighting the potential of tert-butyl 4-benzyl derivatives in therapeutic applications.

Future Directions and Research Findings

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for exploration include:

  • In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the pharmacokinetics and long-term effects of this compound.
  • Structural Modifications : Investigating structural modifications to enhance potency and selectivity towards desired biological targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.

Scientific Research Applications

Medicinal Chemistry

Due to its structural features, tert-butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is explored for its potential as a pharmacophore in drug design. Its diazaspiro structure allows for interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity
Research has indicated that compounds with similar spiro structures exhibit anticancer properties. Investigations into the biological activity of this compound could lead to the development of novel anticancer drugs .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently.

Example Reaction Pathways:

  • Nucleophilic Substitution : The tert-butyl group can be replaced under specific conditions to introduce different functional groups.
  • Cyclization Reactions : The compound can participate in cyclization reactions to form other cyclic structures that may have pharmaceutical relevance .

Material Science

The unique properties of this compound make it a candidate for use in the development of advanced materials, including polymers and coatings.

Application in Polymers:
Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to non-benzylated analogs (e.g., CAS 1160247-05-1, logP ~2.1) . This may improve blood-brain barrier penetration but reduce aqueous solubility.

Functional Groups: The oxa (oxygen) atom in the target compound introduces polarity, contrasting with all-nitrogen analogs (e.g., 2,8-diazaspiro[5.5]undecane derivatives), which exhibit higher basicity and hydrogen-bond donor capacity .

Preparation Methods

Formation of the Spirocyclic Core

  • The spiro[5.5]undecane scaffold is constructed via intramolecular cyclization reactions starting from aminoalcohol intermediates. These intermediates are often prepared by nucleophilic ring-opening of epoxides with arylamines or by reductive amination of cyclic ketones.

  • A versatile synthetic route involves the preparation of an epoxide intermediate (e.g., from N-Boc-piperidone) followed by ring-opening with a benzyl-substituted amine to yield aminoalcohols. Subsequent acylation with an appropriate acid chloride and intramolecular cyclization with strong bases such as potassium tert-butoxide affords the spirocyclic bicyclic structure.

Installation of the tert-Butyl Carbamate (Boc) Group

  • Boc protection is introduced typically after reduction or cyclization steps to protect the secondary amine functionality. Boc anhydride is commonly used in dichloromethane solvent under mild conditions.

  • This protection step improves the stability of intermediates and facilitates further functionalization or purification.

Benzyl Substitution on the Nitrogen

  • The benzyl group is introduced either by starting with N-benzylated piperidone precursors or by N-alkylation of the Boc-protected spirocyclic amine.

  • Palladium-catalyzed hydrogenolysis is often employed to remove benzyl protecting groups selectively when needed, allowing for further diversification.

Representative Synthetic Route (Adapted from Literature)

Step Reaction Description Reagents & Conditions Notes
1 Preparation of epoxide intermediate from N-Boc-piperidone Corey–Chaykovsky reagent, thermal ring opening High yield formation of epoxide
2 Ring opening of epoxide with benzyl-substituted arylamine Amines in methanol or suitable solvent Aminoalcohol intermediate formation
3 Acylation of aminoalcohol Acyl halide (e.g., 2-chloropropionyl chloride), biphasic system (ethyl acetate-water) Controlled acylation to avoid side reactions
4 Intramolecular cyclization to form spirocycle Potassium tert-butoxide, low temperature or modified conditions Ring closure to spirocyclic core
5 Boc protection of secondary amine Boc anhydride in dichloromethane Protects amine for stability
6 N-alkylation or benzylation Alkylating agents under standard conditions Installation of benzyl substituent
7 Optional deprotection or further functionalization Pd/C hydrogenation in methanol Removal of benzyl groups or other protecting groups

Detailed Reaction Conditions and Yields

  • Reaction temperatures vary from room temperature to 80 °C depending on the step.

  • Reaction times range from 3 to 12 hours, optimized for maximal yield and minimal byproducts.

  • Yields for individual steps are generally high (often >70%), with overall yields depending on purification efficiency.

Analytical and Purification Techniques

  • Purification is commonly achieved by flash chromatography.

  • Structural confirmation is performed by NMR (1H, 13C), mass spectrometry, and HPLC-MS.

  • Chiral preparative HPLC is used when enantiomeric purity is required.

Example Data Table: Binding Affinity and Functional Activity of Related Compounds

Compound ID Substituent (R3) MOR Binding Ki (nM) MOR EC50 (nM) σ1R Binding Ki (nM) hERG IC50 (μM) Notes
15h (benzyl) CH2OBn 40 ± 5 107 ± 37 40 ± 8 0.1 High lipophilicity, potent dual activity
15c (methyl) Me 7 ± 6 14 ± 2 6 ± 0.4 0.4 Balanced affinity
15au (optimized) Phenethyl derivative ~Low nM range Full agonist Moderate affinity No hERG inhibition Lead candidate

Note: Data adapted from medicinal chemistry studies on related spirocyclic compounds for reference on functional activity and optimization.

Industrial and Scalable Preparation Considerations

  • The synthetic routes are designed for scalability, using commercially available starting materials such as N-Boc-piperidone and benzyl amines.

  • Use of mild reaction conditions and common solvents (methanol, dichloromethane, acetonitrile) facilitates industrial adaptation.

  • Key steps such as ring closures and Boc protection are well-established in industrial organic synthesis.

Q & A

Q. What are the common synthetic routes and key intermediates for synthesizing tert-butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate?

The compound is typically synthesized via spiroannulation strategies using tert-butyl-protected intermediates. Building blocks such as tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS: 1160247-06-2, 98% purity) are key precursors, often functionalized with benzyl groups at the 4-position . Enamine Ltd. catalogs similar spirocyclic compounds with 95% purity, suggesting the use of Boc (tert-butoxycarbonyl) protection for nitrogen atoms and benzylation for structural diversification .

Q. How are key functional groups (e.g., tert-butyl carboxylate, benzyl, spirocyclic ether) characterized in this compound?

  • tert-Butyl carboxylate : Identified via 1H NMR^{1}\text{H NMR} (singlet at ~1.4 ppm for 9H) and IR (C=O stretch at ~1700 cm1^{-1}).
  • Benzyl group : Aromatic protons appear as multiplets (6.8–7.4 ppm) in 1H NMR^{1}\text{H NMR}, with 13C NMR^{13}\text{C NMR} confirming sp2^2 carbons.
  • Spirocyclic ether : X-ray crystallography (using SHELX ) or ring puckering analysis (Cremer-Pople coordinates ) can resolve the 1-oxa-4,8-diazaspiro[5.5]undecane core.

Q. What analytical techniques are recommended for confirming structural integrity?

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D experiments (COSY, HSQC) to assign proton-carbon correlations.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 254.38 g/mol for related compounds ).
  • X-ray Diffraction : For unambiguous confirmation of spirocyclic geometry and stereochemistry .

Q. How is purity assessed for this compound in research settings?

Purity is validated via HPLC (≥95% area under the curve) and LC-MS to detect trace impurities. Enamine Ltd. reports 95% purity for analogous spirocyclic building blocks, emphasizing the need for orthogonal methods (e.g., 1H NMR^{1}\text{H NMR} integration) to quantify residual solvents or byproducts .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of spirocyclic compounds like this, and how can SHELX software address them?

Spirocyclic systems often exhibit disorder due to pseudosymmetry or dynamic puckering. SHELXL’s restraints (e.g., DFIX, FLAT) can stabilize refinement by constraining bond lengths/angles in the 1-oxa-4,8-diazaspiro[5.5]undecane core . For twinned crystals, SHELXD’s dual-space algorithms improve phase solutions .

Q. How can Cremer-Pople puckering coordinates be applied to analyze conformational flexibility in the spirocyclic core?

Cremer-Pople parameters (amplitude qq, phase ϕ\phi) quantify out-of-plane displacements in the 1-oxa-4,8-diazaspiro[5.5]undecane ring. For example, a q2q_2 amplitude >0.5 Å indicates significant puckering, which can be correlated with steric strain from the benzyl substituent .

Q. What role do hydrogen-bonding motifs play in stabilizing the crystal packing of this compound?

Graph-set analysis (e.g., Etter’s rules ) can classify hydrogen bonds (e.g., N–H···O or C–H···π interactions) that stabilize the lattice. For tert-butyl-protected analogs, weak C–H···O interactions between the carbonyl group and adjacent benzyl protons are common .

Q. How should researchers resolve contradictory data in spirocyclic compound characterization (e.g., NMR vs. X-ray)?

  • Dynamic NMR Effects : Variable-temperature 1H NMR^{1}\text{H NMR} can detect ring-flipping or pseudorotation in solution, which X-ray structures may not capture .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to validate conformer populations .

Q. What strategies are used to study structure-activity relationships (SAR) in diazaspiro compounds like this?

Patent data (e.g., 2,8-diacyl-2,8-diazaspiro[5.5]undecane derivatives as immunomodulators ) suggest modifying the benzyl group or introducing acyl substituents to probe steric/electronic effects. Biological assays (e.g., kinase inhibition) paired with conformational analysis (MD simulations) can link puckering dynamics to activity .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

  • HPLC : Calibration curves (R2^2 >0.99) with internal standards (e.g., deuterated analogs) to account for matrix effects.
  • qNMR : Using tert-butyl protons as an internal reference for absolute quantification, minimizing reliance on external standards .

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